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molecular formula C9H8N2O4 B175935 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one CAS No. 103361-68-8

4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one

Cat. No. B175935
M. Wt: 208.17 g/mol
InChI Key: XVUXEVROROOLKY-UHFFFAOYSA-N
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Patent
US05091528

Procedure details

The title compound was prepared from 6-nitro-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine using the method described in Example 19. Yield: 3.01 g (56%) of product as a yellow solid. mp 185-187; 'H NMR (300 MHz, DMSO) and 7.968 (dd, J=8.9 Hz, 2H), 7.78 (d, J=2.5H 1H), 7.363 (d, J=8.9 2H), 4.799 (s, 2H), 3.32 (s, 3H); 13C NMR (75 MHz, DMSO) and 164.430, 144.77, 135.913, 118.824, 115.808, 111.5142, 66.944, 20.82; Mass Spectrum M+ m/z 208.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
3.01 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:12][CH2:11][C:10](=[O:13])[NH:9][C:8]=2[CH:14]=1)([O-:3])=[O:2].[CH3:15]S(C)=O>>[CH3:15][N:9]1[C:8]2[CH:14]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=[CH:6][C:7]=2[O:12][CH2:11][C:10]1=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(NC(CO2)=O)C1
Step Two
Name
product
Quantity
3.01 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(COC2=C1C=C(C=C2)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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